![molecular formula C9H14O2S B13094588 2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro- CAS No. 238419-81-3](/img/structure/B13094588.png)
2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran: is an organic compound that features a tetrahydropyran ring substituted with an ethynylthioethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Ethynylthio Group: The ethynylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethynylthio reagent.
Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction, often using ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynylthio group could play a key role in these interactions, potentially forming covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but with a bromoethoxy group instead of an ethynylthio group.
2-(2-Butoxyethoxy)tetrahydro-2H-pyran: Contains a butoxyethoxy group instead of an ethynylthio group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Features a chloroethoxy group in place of the ethynylthio group.
Uniqueness
The presence of the ethynylthio group in 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
238419-81-3 |
|---|---|
Molekularformel |
C9H14O2S |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
2-(2-ethynylsulfanylethoxy)oxane |
InChI |
InChI=1S/C9H14O2S/c1-2-12-8-7-11-9-5-3-4-6-10-9/h1,9H,3-8H2 |
InChI-Schlüssel |
GURZAPVSLLQXQD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CSCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


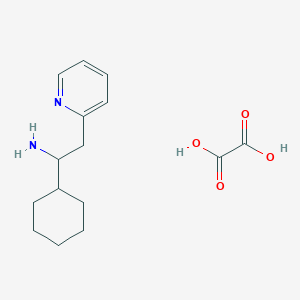
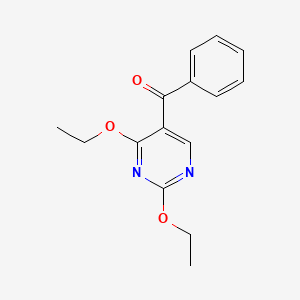
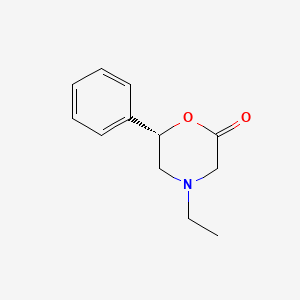


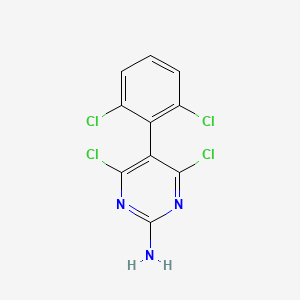
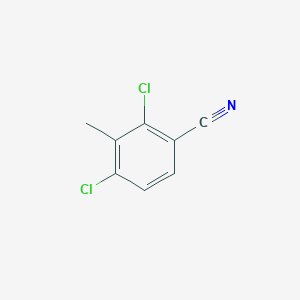
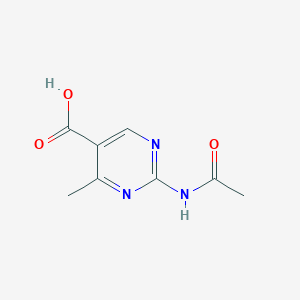
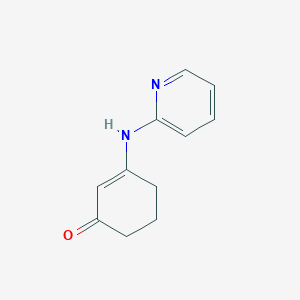

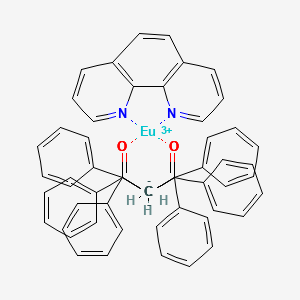
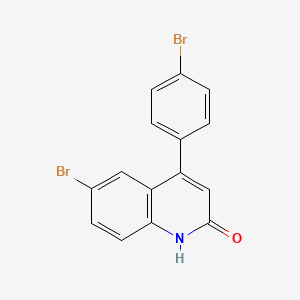
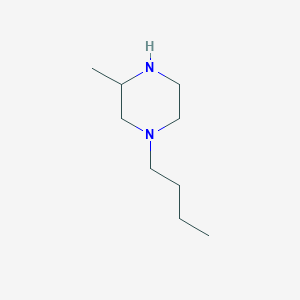
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
